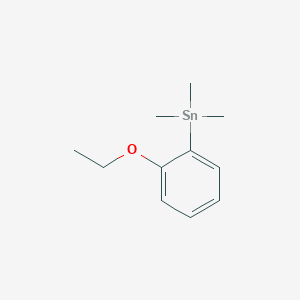

(2-Ethoxyphenyl)(trimethyl)stannane

Description

(2-Ethoxyphenyl)(trimethyl)stannane is an organotin compound characterized by a trimethylstannyl group bonded to a 2-ethoxyphenyl substituent. For example, dichlorinated stannanes are prepared by treating precursors with chlorinating reagents, achieving yields >95%, followed by recrystallization from DCM/hexane to isolate crystalline solids . The ethoxy group (-OCH₂CH₃) in this compound likely enhances solubility in organic solvents and modulates electronic properties, influencing its reactivity in cross-coupling reactions and polymer applications.

Properties

CAS No. |

55204-75-6 |

|---|---|

Molecular Formula |

C11H18OSn |

Molecular Weight |

284.97 g/mol |

IUPAC Name |

(2-ethoxyphenyl)-trimethylstannane |

InChI |

InChI=1S/C8H9O.3CH3.Sn/c1-2-9-8-6-4-3-5-7-8;;;;/h3-6H,2H2,1H3;3*1H3; |

InChI Key |

INKBXZZIFKSBEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1[Sn](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyphenyl)(trimethyl)stannane typically involves the reaction of trimethyltin chloride with 2-ethoxyphenyl magnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

(CH3)3SnCl+C2H5OC6H4MgBr→(C2H5OC6H4)(CH3)3Sn+MgBrCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and stringent quality control measures are common in industrial settings to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyphenyl)(trimethyl)stannane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form organotin oxides.

Reduction: Reduction reactions can convert the compound into different organotin hydrides.

Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and organolithium compounds are employed.

Major Products Formed

Oxidation: Organotin oxides and hydroxides.

Reduction: Organotin hydrides.

Substitution: Various substituted organotin compounds.

Scientific Research Applications

(2-Ethoxyphenyl)(trimethyl)stannane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.

Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Ethoxyphenyl)(trimethyl)stannane involves its ability to form stable carbon-tin bonds. This property allows it to participate in various organic reactions, facilitating the formation of complex molecules. The tin atom can also interact with other elements, such as oxygen and nitrogen, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

Structural and Functional Group Variations

a. Trimethyl(3-methylphenyl)stannane (m-Tolyltrimethylstannane)

- Substituent : 3-Methylphenyl (electron-donating methyl group).

- Molecular Formula : C₁₀H₁₆Sn (CAS: 937-01-9) .

- Comparison :

- The methyl group in the meta position increases steric bulk but lacks the electron-donating resonance effects of the ethoxy group.

- Reactivity in Stille couplings may differ due to reduced electronic activation compared to the ethoxyphenyl derivative.

b. [4-(2-Ethylhexyl)thiophen-2-yl]trimethylstannane

- Substituent : Thiophene with a branched alkyl chain (2-ethylhexyl).

- Molecular Formula : C₁₅H₂₈SSn (CAS: 1254834-11-1) .

- Comparison: The thiophene moiety introduces sulfur-based conjugation, enhancing utility in conductive polymer synthesis. The 2-ethylhexyl group improves solubility in non-polar matrices, unlike the polar ethoxyphenyl group.

c. 2-((Trimethylstannyl)thio)ethyl Stearate

- Substituent : Stearate ester with a thiomethyl linker.

- Molecular Formula : C₂₃H₄₈O₂SSn (CAS: 84145-12-0) .

- Comparison :

- The long alkyl chain (stearate) prioritizes lipid solubility, making it suitable for hydrophobic applications.

- The thioether linkage offers distinct reactivity in nucleophilic substitutions compared to aryl-ether bonds.

Key Findings :

- (2-Ethoxyphenyl)(trimethyl)stannane likely shares stability challenges common to arylstannanes, such as sensitivity to light and oxygen, necessitating low-temperature storage .

- Thiophene-containing stannanes exhibit higher thermal stability due to aromatic conjugation, whereas alkyl-substituted variants (e.g., stearate derivatives) prioritize hydrolytic stability .

a. Cross-Coupling Reactions

- Trimethyl(2,2-diphenylvinyl)stannane reacts with chlorides to form cross-coupled products in >90% yields, demonstrating the utility of vinyl-stannanes in C–C bond formation .

- Thiophene-stannanes are pivotal in synthesizing conductive polymers (e.g., polythiophenes), leveraging their π-conjugated systems .

b. Electronic Effects

- The ethoxy group in this compound activates the aromatic ring via electron donation, enhancing electrophilic substitution rates compared to methyl or thiophene substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.